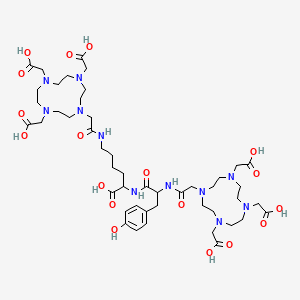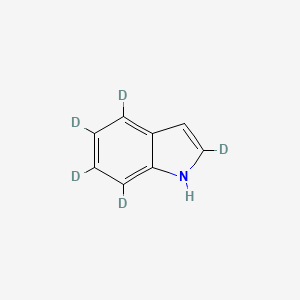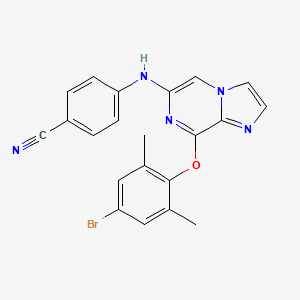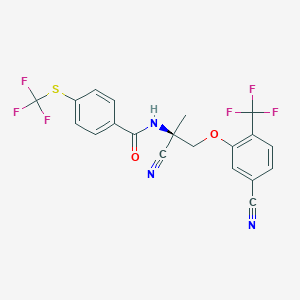
ent-Monepantel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Monepantel is an anthelmintic compound primarily used in veterinary medicine to treat parasitic infections in livestock. It is particularly effective against gastrointestinal nematodes, which are common parasites affecting sheep and other ruminants. The compound belongs to the amino-acetonitrile derivative class of anthelmintics and has shown efficacy against parasites resistant to other classes of anthelmintics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Monepantel involves several steps, starting from readily available starting materials. The key steps include:
Formation of the Amino-Acetonitrile Core: This involves the reaction of a suitable aldehyde with an amine and a cyanide source under controlled conditions to form the amino-acetonitrile core.
Chiral Resolution: The racemic mixture obtained from the initial synthesis is subjected to chiral resolution to isolate the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Functional Group Modifications: The core structure is further modified by introducing various functional groups to enhance its anthelmintic activity. This may involve reactions such as alkylation, acylation, and cyclization under specific conditions.
Industrial Production Methods
In industrial settings, the production of ®-Monepantel is optimized for large-scale synthesis. This involves:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems are used to ensure consistent quality and yield.
Purification and Quality Control: The final product undergoes rigorous purification steps, including crystallization and chromatography, to ensure high purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-Monepantel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, and nucleophiles, like amines and alcohols, are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or modifying its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
®-Monepantel has a wide range of scientific research applications, including:
Veterinary Medicine: Its primary use is in treating parasitic infections in livestock, particularly sheep.
Parasitology Research: Researchers study its efficacy against various nematode species and its potential to overcome resistance to other anthelmintics.
Pharmacology: Studies focus on its pharmacokinetics, metabolism, and safety profile in different animal species.
Drug Development: ®-Monepantel serves as a lead compound for developing new anthelmintics with improved efficacy and safety profiles.
Mecanismo De Acción
®-Monepantel exerts its anthelmintic effects by targeting specific receptors in nematodes. It binds to the nicotinic acetylcholine receptors, causing paralysis and death of the parasites. The compound’s selectivity for these receptors in nematodes, as opposed to mammals, contributes to its safety profile. The molecular pathways involved include disruption of neurotransmission, leading to impaired muscle function and eventual expulsion of the parasites from the host.
Comparación Con Compuestos Similares
Similar Compounds
Levamisole: Another anthelmintic that targets nicotinic acetylcholine receptors but has a different chemical structure.
Ivermectin: A widely used anthelmintic with a different mechanism of action, targeting glutamate-gated chloride channels.
Albendazole: A benzimidazole anthelmintic that inhibits microtubule formation in parasites.
Uniqueness
®-Monepantel is unique due to its specific action on nicotinic acetylcholine receptors and its efficacy against resistant nematode strains. Its distinct chemical structure and mode of action differentiate it from other anthelmintics, making it a valuable tool in managing parasitic infections in livestock.
Propiedades
Número CAS |
887148-70-1 |
|---|---|
Fórmula molecular |
C20H13F6N3O2S |
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
N-[(2R)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m1/s1 |
Clave InChI |
WTERNLDOAPYGJD-GOSISDBHSA-N |
SMILES isomérico |
C[C@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
SMILES canónico |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
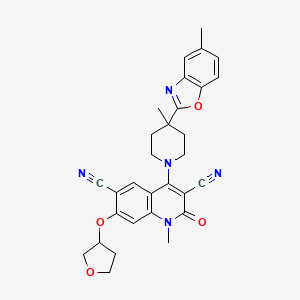
![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
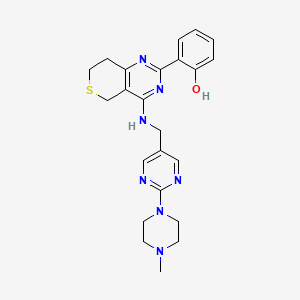
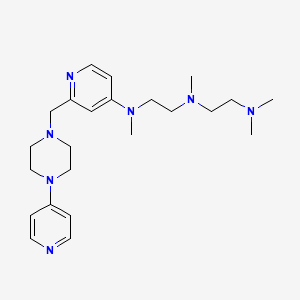
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
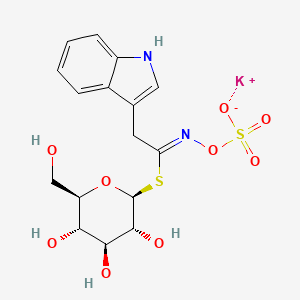
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
